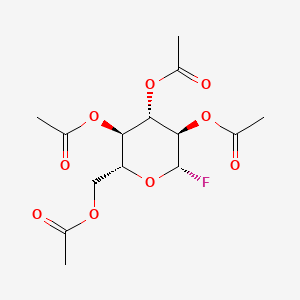

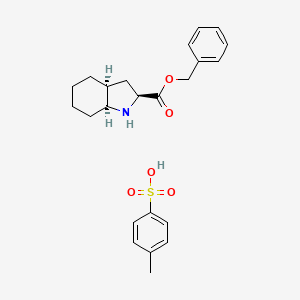

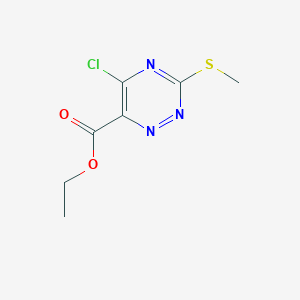

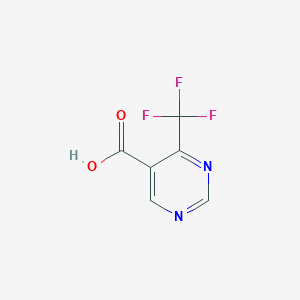

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

カタログ番号 B1313442

CAS番号:

54149-18-7

分子量: 221.21 g/mol

InChIキー: XIZTZHLOKNNTGV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

The compound seems to be a derivative of 2-(2-Methoxyethoxy)ethanol, which is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP), has been synthesized in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .科学的研究の応用

Synthesis and Chemical Properties

- The formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction of isoindolines demonstrates a method for producing derivatives of isoindole-1,3-dione. This study highlights the differences in reactivity and aromaticity between isoindoles and indoles, suggesting potential for chemical manipulation and application in synthesis (Hou et al., 2007).

- Isoindole-1,3-dione derivatives exhibit a range of reactivities, forming compounds with varying substituents and structures. Such diversity underlines their utility in synthetic chemistry and potential in material science (Zhu et al., 2005).

Potential Applications in Materials Science

- A computational electrochemistry study of isoindole-4,7-dione derivatives as candidates for organic cathode materials in lithium-ion batteries emphasizes their redox behavior and potential application in energy storage solutions (Karlsson et al., 2012).

- The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene introduces a pathway for creating novel compounds that could find applications in material science and medicinal chemistry (Tan et al., 2016).

Biological Studies

- Isoindoline-1,3-dione derivatives have been studied for their affinity to serotonin receptors and phosphodiesterase 10A inhibition, showcasing their potential as antipsychotics. This reflects the broader utility of the compound class in pharmaceutical research, beyond the scope of direct drug use or side effects (Czopek et al., 2020).

Structural Analysis

- Detailed structural and conformational analyses of 1H-Isoindole-1,3(2H)-dione derivatives using techniques like X-ray diffraction and vibrational spectroscopy contribute to our understanding of their molecular properties, essential for designing compounds with specific functions (Torrico-Vallejos et al., 2010).

特性

IUPAC Name |

2-(2-methoxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZTZHLOKNNTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512941 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |

CAS RN |

54149-18-7 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

2-methoxyethanol (2.00 g, 26.3 mmol), N-hydroxyphthalimide (4.72 g, 28.9 mmol, 1.1 eq., and triphenylphosphine (7.58 g, 28.9 mmol, 1.1 eq.) were dissolved in 85 mL of dry THF and then the mixture was cooled in an ice bath. Diisopropyl azodicarboxylate (6.91 g, 34.2 mmol, 1.3 eq.) was dissolved in 15 mL of dry THF and was added slowly to the above mixture. The reaction was stirred in the ice bath for 10 minutes and then the ice bath was removed. The reaction then was allowed to stir at room temperature under N2 overnight. The reaction was done by LC/MS and was concentrated to an oil. It was then purified by flash column chromatography using hexane/ethyl acetate 70/30 to give 2-(2-methoxyethoxy)isoindoline-1,3-dione (2A, 5.19 g, 89.2% yield). ESI-MS: m/z 222.3 (M+H)+.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

89.2%

Synthesis routes and methods II

Procedure details

A mixture of N-hydroxyphthalimide (30.0 g, 184 mmol) and potassium carbonate (25.4 g, 138 mmol) in 300 mL NMP is heated to 50° C. Potassium iodide (0.15 g, 0.90 mmol) and 2-bromoethyl methyl ether (19.0 ml, 202 mmol) are added and the reaction mixture is stirred at 80° C. for 2 h. The reaction mixture is poured on 1 M aqueous HCl and extracted with ethyl acetate. The combined organic phases are dried over MgSO4 and concentrated in vacuo. The residue is triturated with water and subsequently crystallized from EtOH. Yield: 17.1 g.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)